Cas no 13005-65-7 (Benzenepropanamine,N-(1-methyl-2-phenylethyl)-)

Benzenepropanamine,N-(1-methyl-2-phenylethyl)- structure
13005-65-7 structure
Product Name:Benzenepropanamine,N-(1-methyl-2-phenylethyl)-
CAS No:13005-65-7
MF:C18H23N
MW:253.38192486763
CID:180763
PubChem ID:5025
Update Time:2025-04-19

Benzenepropanamine,N-(1-methyl-2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamine,N-(1-methyl-2-phenylethyl)-
    • stenopril
    • 3-phenyl-N-(1-phenylpropan-2-yl)propan-1-amine
    • alpha-Methyl-N-(3-phenylpropyl)phenethylamine
    • BDBM85392
    • PPAP, (-)
    • AKOS005359132
    • CAS_131443
    • NSC_131443
    • Benzenepropanamine, N-(1-methyl-2-phenylethyl)-
    • 13005-65-7
    • DTXSID80926577
    • 1-phenyl-N-(3-phenylpropyl)propan-2-amine
    • SCHEMBL18645287
    • Inchi: 1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3
    • InChI Key: CYWPIEBWQAZHQX-UHFFFAOYSA-N
    • SMILES: N(CCCC1C=CC=CC=1)C(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 253.18319
  • Monoisotopic Mass: 253.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 4.5

Experimental Properties

  • Density: 0.981
  • Boiling Point: 381.3°Cat760mmHg
  • Flash Point: 176.4°C
  • Refractive Index: 1.551
  • PSA: 12.03
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